molecular formula C26H22N2O2S B2562962 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide CAS No. 1286711-32-7

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2562962
CAS No.: 1286711-32-7
M. Wt: 426.53
InChI Key: RJPNHJDQEQVURK-UHFFFAOYSA-N
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Description

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with phenyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3,3-diphenylpropanoyl chloride with thiophene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,3-diphenylpropanoylamino)-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c27-25(30)22-16-23(20-14-8-3-9-15-20)31-26(22)28-24(29)17-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16,21H,17H2,(H2,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNHJDQEQVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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